

The Discovery and Isolation of Andrimid: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Andrimid	
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Abstract

Andrimid is a potent, broad-spectrum antibiotic with a unique mechanism of action, inhibiting the carboxyl-transfer reaction of bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Andrimid from its natural microbial sources. It is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development. This document details the producing organisms, biosynthetic pathway, mechanism of action, and comprehensive experimental protocols for isolation and purification. Quantitative data on production yields and bioactivity are summarized for comparative analysis.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. **Andrimid**, a hybrid nonribosomal peptide-polyketide, represents a promising class of antibiotics due to its potent and selective inhibition of a key bacterial metabolic pathway. First isolated from an intracellular symbiont of the brown planthopper, **Andrimid** and its analogs have since been identified from various marine and terrestrial bacteria, including species of Vibrio, Pantoea, and Serratia. This guide serves as a comprehensive resource for the scientific community, consolidating the current knowledge on **Andrimid** and providing detailed methodologies for its study.



Natural Sources and Production

Andrimid is produced by a diverse range of Gram-negative bacteria. The primary reported natural sources include:

- An intracellular bacterial symbiont of the brown planthopper (Nilaparvata lugens)
- · Vibrio coralliilyticus, a marine bacterium
- Pantoea agglomerans, a bacterium found in various environments, including as a plant epiphyte
- · Serratia plymuthica, a rhizobacterium
- Erwinia persicina

The production of **Andrimid** is influenced by fermentation conditions such as media composition, temperature, and aeration.

Data Presentation: Production Yields and Bioactivity

Quantitative data for **Andrimid** production and its inhibitory activity are crucial for evaluating its potential as a therapeutic agent. The following tables summarize key reported values.

Producer Strain	Fermentation Conditions	Andrimid Yield (mg/L)	Reference
Erwinia persicina BST187	Initial Conditions	7.00 ± 0.40	
Erwinia persicina BST187	Optimized Conditions	140.3 ± 1.28	
Pantoea agglomerans	Not specified in literature	Data not available	
Serratia plymuthica	Not specified in literature	Data not available	



Table 1: Andrimid Production Yields from Various Bacterial Strains.

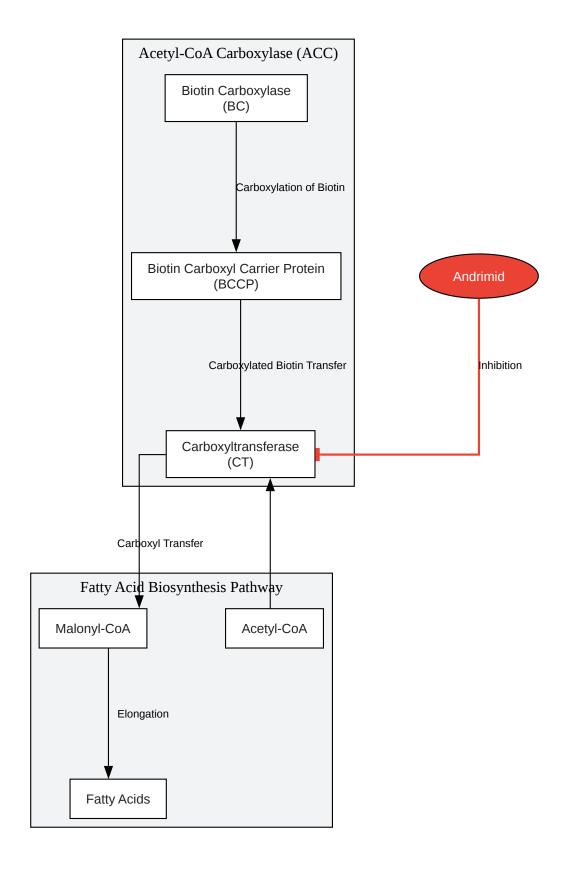
Target Enzyme	Organism	IC50 (nM)	Reference
Acetyl-CoA Carboxylase (Wild- Type)	Escherichia coli	12	
Acetyl-CoA Carboxylase (Resistant Mutant)	Escherichia coli	500	

Table 2: In Vitro Inhibitory Activity of **Andrimid**.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Andrimid exerts its antibacterial effect by targeting acetyl-CoA carboxylase (ACC), a vital enzyme in the first committed step of fatty acid biosynthesis. Specifically, Andrimid inhibits the carboxyltransferase (CT) subunit of ACC, preventing the transfer of a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. This disruption of fatty acid synthesis ultimately leads to the cessation of bacterial growth.





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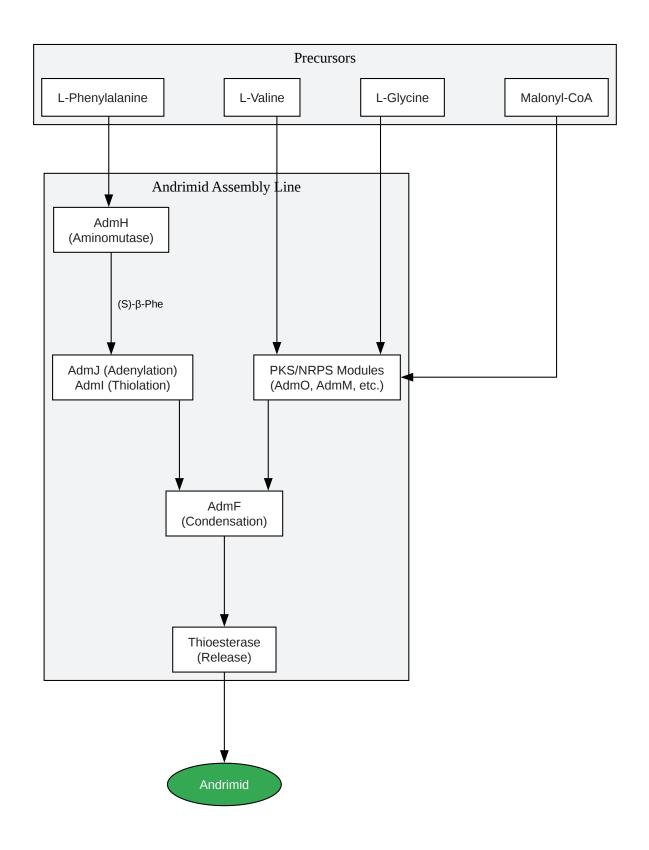
Caption: Mechanism of **Andrimid** action on Acetyl-CoA Carboxylase.



Biosynthesis of Andrimid

Andrimid is synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The biosynthetic gene cluster, designated as adm, encodes a series of enzymes responsible for the assembly of the molecule from amino acid and polyketide precursors.





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Caption: Simplified overview of the Andrimid biosynthetic pathway.



Experimental Protocols Fermentation of Andrimid-Producing Bacteria

This protocol is a general guideline and may require optimization for specific strains.

- Inoculum Preparation: Inoculate a single colony of the producer strain (e.g., Vibrio coralliilyticus, Pantoea agglomerans, or Serratia plymuthica) into 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or Luria-Bertani Broth). Incubate at the optimal temperature for the strain (typically 25-30°C) with shaking (200 rpm) for 24-48 hours.
- Production Culture: Inoculate a production medium (e.g., APY medium for V. corallilyticus or an optimized medium for other strains) with the seed culture (typically 1-5% v/v). For larger scale production, use baffled flasks or a fermenter to ensure adequate aeration.
- Incubation: Incubate the production culture under optimized conditions. For example, Erwinia persicina BST187 shows optimal **Andrimid** production at 19.7°C for 36 hours in an optimized medium containing trisodium citrate dihydrate, beef extract, and MgCl2·6H2O.
- Monitoring: Monitor bacterial growth (OD600) and Andrimid production over time.
 Production can be assessed by taking small aliquots of the culture, extracting with an organic solvent, and analyzing by HPLC or by bioassay against a sensitive indicator strain (e.g., Bacillus subtilis).

Extraction and Purification of Andrimid from Vibrio corallilyticus

This protocol is adapted from a published method for the isolation of **Andrimid** from Vibrio coralliilyticus.

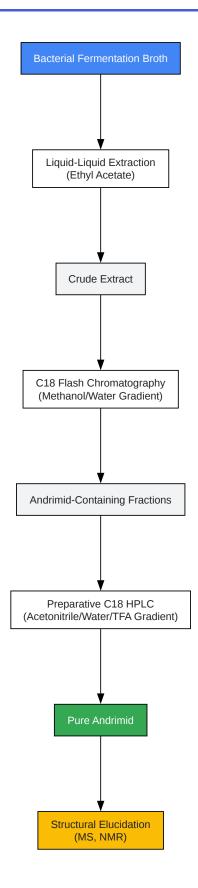
Extraction:

- Harvest the fermentation broth (e.g., 4 L) by centrifugation to remove bacterial cells.
- Extract the supernatant twice with an equal volume of ethyl acetate.
- Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.



- Flash Chromatography:
 - Redissolve the crude extract in a minimal volume of methanol.
 - Apply the dissolved extract to a C18 flash chromatography column.
 - Elute the column with a linear gradient of methanol in water (e.g., 10% to 100% methanol over 60 minutes).
 - Collect fractions and analyze for the presence of **Andrimid** using HPLC and/or a bioassay.
- High-Performance Liquid Chromatography (HPLC) Purification:
 - Pool the Andrimid-containing fractions from the flash chromatography step and concentrate.
 - Inject the concentrated sample onto a preparative C18 HPLC column.
 - Elute with a linear gradient of acetonitrile in water, with both solvents containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.05-0.1%).
 - Monitor the elution profile at a suitable wavelength (e.g., 210 nm and 320 nm) and collect the peak corresponding to Andrimid.
 - Confirm the purity and identity of the isolated **Andrimid** using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.





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Caption: Experimental workflow for the isolation and purification of **Andrimid**.



Bioassay-Guided Fractionation

This is a general protocol for the discovery of antibacterial compounds and can be adapted for the initial discovery of **Andrimid** from a novel source.

- Crude Extract Preparation: Prepare a crude extract from the microbial culture as described in section 6.2.1.
- Initial Bioassay: Test the crude extract for antibacterial activity against a panel of indicator organisms (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) using a disk diffusion or broth microdilution assay.
- Fractionation:
 - Subject the active crude extract to a primary fractionation step, such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE), using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
 - Collect the fractions and evaporate the solvents.
- Bioassay of Fractions: Test each fraction for antibacterial activity.
- Iterative Purification:
 - Select the most active fraction(s) for further purification using a different chromatographic technique (e.g., size-exclusion chromatography or a different stationary phase for column chromatography).
 - Repeat the process of fractionation and bioassay until a pure, active compound is isolated.
- Structure Elucidation: Determine the chemical structure of the pure active compound using spectroscopic methods (MS, NMR).

Conclusion

Andrimid stands out as a promising antibiotic candidate with a well-defined mechanism of action against a novel bacterial target. This guide provides a foundational resource for researchers, offering a compilation of the current knowledge on its natural sources,







biosynthesis, and bioactivity. The detailed experimental protocols for fermentation, isolation, and purification are intended to facilitate further research and development of **Andrimid** and its analogs as potential therapeutic agents in the fight against infectious diseases. The provided data and diagrams offer

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